molecular formula C23H19N5O3 B292085 6-Cyano-1-(2-methylphenyl)-7-(4-methylphenyl)-5-oxo-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid ethyl ester

6-Cyano-1-(2-methylphenyl)-7-(4-methylphenyl)-5-oxo-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid ethyl ester

Cat. No.: B292085
M. Wt: 413.4 g/mol
InChI Key: WNACGRHPAGFFFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-cyano-1-(2-methylphenyl)-7-(4-methylphenyl)-5-oxo-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid ethyl ester is a member of pyrimidines.

Scientific Research Applications

Synthesis and Characterization

The compound 6-Cyano-1-(2-methylphenyl)-7-(4-methylphenyl)-5-oxo-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid ethyl ester has been the subject of various synthesis and characterization studies. For instance, it has been involved in the synthesis of novel pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines, where the structures of the newly synthesized products were deduced based on elemental analysis and spectral data (El‐Kazak & Ibrahim, 2013). Moreover, this compound has been mentioned in the context of ring-chain isomerism, where its derivatives were found to be subject to ring–chain isomerization in solution, depending on the solvent and the length of the substituent (Pryadeina et al., 2008).

Antimicrobial and Antitumor Activities

The synthesized compounds, including derivatives of this compound, have been screened for their antimicrobial activity, indicating the potential of these compounds in therapeutic applications (El‐Kazak & Ibrahim, 2013). Furthermore, a novel compound within this family demonstrated significant in vitro antitumor activities against human lung (A-549) and human hepatocellular carcinoma (HepG-2) cell lines, suggesting its potential as a potent antitumor drug (Gomha et al., 2017).

Structural and Conformational Studies

The compound and its derivatives have been extensively studied for their molecular structures. Studies include the use of FT-IR spectroscopy and single crystal X-ray diffraction to characterize the title molecule and its derivatives. These studies provide insights into the molecular structure, electronic properties, and molecular electrostatic potential of these compounds, which are critical for understanding their chemical behavior and potential applications (Acar et al., 2017). Additionally, variations in substituents at different positions in the molecular scaffold have been shown to result in significant differences in intermolecular interaction patterns, further highlighting the compound's structural versatility (Nagarajaiah & Begum, 2014).

Properties

Molecular Formula

C23H19N5O3

Molecular Weight

413.4 g/mol

IUPAC Name

ethyl 6-cyano-1-(2-methylphenyl)-7-(4-methylphenyl)-5-oxo-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate

InChI

InChI=1S/C23H19N5O3/c1-4-31-22(30)20-26-28(18-8-6-5-7-15(18)3)23-25-19(16-11-9-14(2)10-12-16)17(13-24)21(29)27(20)23/h5-12H,4H2,1-3H3

InChI Key

WNACGRHPAGFFFN-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=NN(C2=NC(=C(C(=O)N12)C#N)C3=CC=C(C=C3)C)C4=CC=CC=C4C

Canonical SMILES

CCOC(=O)C1=NN(C2=NC(=C(C(=O)N12)C#N)C3=CC=C(C=C3)C)C4=CC=CC=C4C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Cyano-1-(2-methylphenyl)-7-(4-methylphenyl)-5-oxo-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid ethyl ester
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6-Cyano-1-(2-methylphenyl)-7-(4-methylphenyl)-5-oxo-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid ethyl ester
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6-Cyano-1-(2-methylphenyl)-7-(4-methylphenyl)-5-oxo-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid ethyl ester
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6-Cyano-1-(2-methylphenyl)-7-(4-methylphenyl)-5-oxo-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid ethyl ester
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6-Cyano-1-(2-methylphenyl)-7-(4-methylphenyl)-5-oxo-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid ethyl ester
Reactant of Route 6
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6-Cyano-1-(2-methylphenyl)-7-(4-methylphenyl)-5-oxo-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid ethyl ester

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